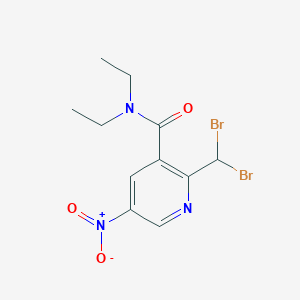![molecular formula C19H33NO3 B14613618 2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one CAS No. 59684-32-1](/img/structure/B14613618.png)
2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one is a complex organic compound that features a morpholine ring attached to a cyclododecanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one typically involves the reaction of cyclododecanone with morpholine and a suitable acylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclododecanone oxides.
Reduction: Formation of cyclododecanol derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Morpholin-4-yl)-3-oxopropanenitrile
- 2-[(Morpholin-4-yl)ethyl]amino]pyridine-3-carbonitrile
Uniqueness
2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one is unique due to its cyclododecanone backbone, which imparts distinct chemical properties compared to other morpholine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
59684-32-1 |
|---|---|
Molecular Formula |
C19H33NO3 |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2-(3-morpholin-4-yl-3-oxopropyl)cyclododecan-1-one |
InChI |
InChI=1S/C19H33NO3/c21-18-10-8-6-4-2-1-3-5-7-9-17(18)11-12-19(22)20-13-15-23-16-14-20/h17H,1-16H2 |
InChI Key |
WBKXZSFTPPFJCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)C(CCCC1)CCC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


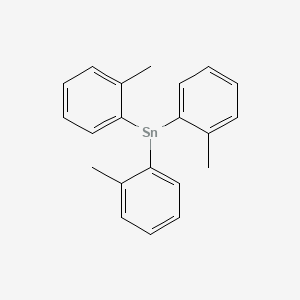
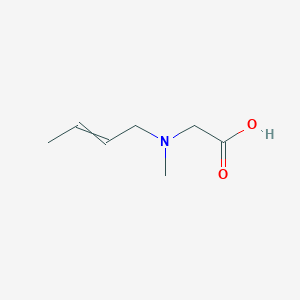
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)


![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)


![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)
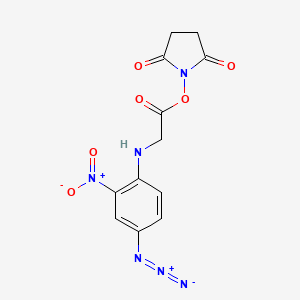
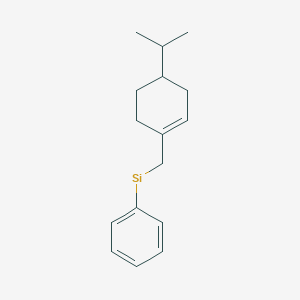
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
